molecular formula C9H7BrN2O B3030060 5-bromo-1H-indole-7-carboxamide CAS No. 860624-91-5

5-bromo-1H-indole-7-carboxamide

Cat. No.: B3030060
CAS No.: 860624-91-5
M. Wt: 239.07
InChI Key: DRIDRCGADKYDQD-UHFFFAOYSA-N
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Description

5-Bromo-1H-indole-7-carboxamide (CAS: 860624-91-5) is a halogenated indole derivative with the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol . This compound features a bromine atom at position 5 and a carboxamide group at position 7 of the indole core. It is used primarily in pharmaceutical and materials research, as evidenced by its role as a synthetic intermediate in patent applications and experimental studies . The compound requires storage under dry, sealed conditions at room temperature and carries hazard warnings for oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Properties

IUPAC Name

5-bromo-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-3-5-1-2-12-8(5)7(4-6)9(11)13/h1-4,12H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIDRCGADKYDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732478
Record name 5-Bromo-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860624-91-5
Record name 5-Bromo-1H-indole-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860624-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives, including 5-bromo-1H-indole-7-carboxamide. A notable study synthesized ten 5-bromoindole-2-carboxamides and evaluated their efficacy against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL, outperforming standard antibiotics like gentamicin and ciprofloxacin against specific strains .

CompoundMIC (μg/mL)Effective Against
7a0.35E. coli
7b0.75P. aeruginosa
7c1.25K. pneumoniae

These findings suggest that derivatives of this compound could serve as promising candidates for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.

Enzyme Inhibition

This compound has been identified as an inhibitor of IKK2 (IκB kinase beta), a crucial enzyme involved in inflammatory processes and various diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Compounds with the indole carboxamide structure have shown potential in modulating IKK2 activity, thereby providing therapeutic avenues for treating inflammatory disorders .

Precursor in Drug Development

The structural versatility of this compound makes it an important precursor in the synthesis of other biologically active compounds. Its derivatives can be modified to enhance pharmacological properties or target specific biological pathways. For instance, modifications can lead to improved solubility or bioavailability, which are critical factors in drug design.

Research and Development

In addition to its direct applications in antibacterial and anti-inflammatory contexts, this compound serves as a valuable tool in organic synthesis and medicinal chemistry research. Its derivatives are often explored for:

  • Anticancer Activity : Indole derivatives are known for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects : Some studies suggest that indoles can protect neuronal cells from oxidative stress.
  • Antifungal Properties : Research indicates potential efficacy against fungal pathogens.

Case Studies

Several case studies illustrate the compound's applications:

  • Synthesis and Evaluation of Antibacterial Activity : A study synthesized various indole derivatives and tested them against multiple bacterial strains, demonstrating significant antibacterial activity compared to existing treatments .
  • IKK2 Inhibition Studies : Research focused on the synthesis of indole carboxamides revealed their potential as IKK2 inhibitors, highlighting their role in treating inflammatory diseases .
  • Development of Anticancer Agents : Investigations into the anticancer properties of indole derivatives have shown promising results in vitro, indicating that modifications to the indole structure can lead to effective anticancer agents .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromo-Substituted Indole Carboxamides

The closest structural analogs are positional isomers and halogen-substituted derivatives of indole carboxamides:

Compound Name CAS Number Similarity Score Molecular Formula Key Features
4-Bromo-1H-indole-7-carboxamide 1211596-82-5 0.93 C₉H₇BrN₂O Bromine at position 4
5-Bromo-1H-indole-7-carboxamide 860624-91-5 0.91 C₉H₇BrN₂O Bromine at position 5 (target)
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide - - C₁₇H₁₃BrFN₂O Fluoro at position 7, methyl-phenyl substitution
  • Fluoro-Substituted Derivative (Compound 63b): Introducing fluorine at position 7 and N-methyl-N-phenyl groups enhances lipophilicity (logP) and metabolic stability. Its derivative, 5-bromo-1-(cyanomethyl)-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63c), has an observed LC/MS [M+H]+ peak at m/z 386 and a retention time of 3.17 min under SMD-FA10-long conditions .

Halogen and Heterocycle Variations

Substituting bromine with other halogens or modifying the heterocyclic core significantly impacts physicochemical properties:

Compound Name CAS Number Molecular Formula Key Features
5-Bromo-7-iodo-1H-indazole 953410-86-1 C₇H₄BrIN₂ Indazole core, iodine at position 7
4-Bromo-7-methyl-1H-indole 15936-81-9 C₉H₈BrN Methyl at position 7
  • The iodine atom increases molecular weight and polarizability compared to carboxamide .
  • 4-Bromo-7-methyl-1H-indole : The absence of a carboxamide group reduces hydrogen-bonding capacity, while the methyl group enhances volatility .

Quinoline-Based Carboxamides

Quinoline derivatives with bromine and carboxamide groups exhibit high structural similarity despite a distinct heterocyclic system:

Compound Name CAS Number Similarity Score Molecular Formula Key Features
6-Bromoquinoline-3-carboxamide 1296950-96-3 0.98 C₁₀H₈BrN₂O Quinoline core, bromine at position 6
5-Bromoquinoline-8-carboxamide 1823338-54-0 0.96 C₁₀H₈BrN₂O Bromine at position 5
  • 6-Bromoquinoline-3-carboxamide: The quinoline core’s extended conjugation system enhances UV absorbance and fluorescence properties. Its high similarity score (0.98) likely reflects analogous bromine-carboxamide spatial arrangement rather than core similarity .

Key Insights and Implications

  • Positional Isomerism : Bromine placement (e.g., 4 vs. 5 on indole) influences electronic effects and steric interactions, critical for drug-receptor binding .
  • Halogen Effects : Iodo or fluoro substitutions modulate lipophilicity and metabolic stability, as seen in Compound 63c’s LC/MS profile .
  • Core Modifications: Indazole or quinoline cores diversify applications in catalysis or optoelectronics but reduce direct comparability to indole derivatives .

Biological Activity

5-Bromo-1H-indole-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the bromine atom at the 5-position and the carboxamide group at the 7-position enhances its reactivity and biological potential.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives of 5-bromoindole compounds. For instance, a study synthesized several 5-bromoindole-2-carboxamides and evaluated their activity against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL, outperforming standard antibiotics like gentamicin and ciprofloxacin .

Table 1: Antibacterial Activity of 5-Bromo-Indole Derivatives

CompoundMIC (μg/mL)Target BacteriaComparison to Standard
7a0.35E. coliHigher
7b0.50P. aeruginosaHigher
7c1.25Klebsiella pneumoniaeComparable

Anticancer Activity

The anticancer potential of indole derivatives, including this compound, is notable, particularly in inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase activity. A study synthesized new derivatives that demonstrated significant antiproliferative effects against various cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The most potent derivative inhibited EGFR activity, leading to cell cycle arrest and apoptosis in cancer cells .

Table 2: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
3aA54912.5EGFR inhibition
3bHepG215.0EGFR inhibition
3cMCF-710.0EGFR inhibition

The mechanisms underlying the biological activities of this compound involve:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism, enhancing susceptibility to existing antibiotics .
  • Anticancer Mechanism : By inhibiting EGFR tyrosine kinase, these compounds interfere with signaling pathways crucial for cancer cell proliferation and survival, leading to apoptosis and reduced tumor growth .

Case Studies

Case Study 1 : A study on indole-based inhibitors demonstrated that specific derivatives could enhance the effectiveness of antibiotics against resistant bacterial strains by inhibiting cystathionine γ-synthase (bCSE), which is involved in bacterial resistance mechanisms .

Case Study 2 : Another investigation showed that novel indole derivatives could selectively target cancer cells while sparing normal cells, indicating their potential for developing targeted cancer therapies with reduced side effects .

Q & A

Q. How can researchers optimize the synthesis yield of 5-bromo-1H-indole-7-carboxamide derivatives?

Methodological Answer:

  • Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to introduce functional groups at the indole nitrogen. For example, PEG-400/DMF solvent mixtures (2:1 v/v) improve reaction efficiency due to enhanced solubility of intermediates. Catalytic CuI (1.0 equiv) and extended reaction times (12–24 hours) can increase yields .
  • Optimize purification via flash column chromatography with gradient elution (e.g., 70:30 ethyl acetate/hexane) to isolate products while minimizing side reactions .

Q. What spectroscopic techniques confirm the structural integrity of this compound derivatives?

Methodological Answer:

  • Employ 1H^1H and 13C^{13}C NMR to verify substituent positioning and carboxamide functionality. Deuterated DMSO-d₆ or CDCl₃ are ideal solvents for resolving indole proton signals .
  • Validate molecular mass using high-resolution mass spectrometry (HRMS). For example, FAB-HRMS with m/z accuracy ≤5 ppm ensures precise identification of brominated derivatives .

Q. How can researchers address low solubility of this compound in aqueous media?

Methodological Answer:

  • Use polar aprotic co-solvents like DMF or DMSO (10–20% v/v) to enhance solubility during biological assays. For crystallization trials, explore mixed-solvent systems (e.g., DCM/methanol) to improve crystal formation .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular conformation of this compound derivatives?

Methodological Answer:

  • Refine X-ray diffraction data using SHELXL for small-molecule structures. Key parameters include anisotropic displacement parameters for bromine atoms and TWIN/BASF commands to handle twinning in crystals .
  • Employ OLEX2 for integrated structure solution and visualization. Its workflow-driven interface streamlines data merging and hydrogen-bond analysis .

Q. How do researchers reconcile contradictory bioactivity data in brominated indole carboxamide analogs?

Methodological Answer:

  • Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., halogen position, carboxamide groups). Enzymatic assays (e.g., α-glucosidase inhibition) paired with molecular docking can identify critical binding interactions .
  • Validate purity discrepancies using orthogonal analytical methods (e.g., HPLC-MS alongside 1H^1H NMR) to rule out impurities affecting activity .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Use density functional theory (DFT) to model Suzuki-Miyaura coupling reactions. Focus on bromine’s electrophilicity and the carboxamide’s electronic effects on palladium catalyst activation .
  • Compare calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental yields to refine predictive models .

Q. How can researchers mitigate side reactions during N-alkylation of this compound?

Methodological Answer:

  • Control base strength (e.g., NaH vs. K2_2CO3_3) to avoid over-alkylation. For propargyl derivatives, use anhydrous DMSO under nitrogen to suppress oxidation .
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) to terminate reactions at optimal conversion .

Data Analysis and Validation

Q. How should researchers handle conflicting NMR assignments for brominated indole derivatives?

Methodological Answer:

  • Acquire 2D NMR spectra (COSY, HSQC) to resolve overlapping signals. For example, 1H^1H-13C^{13}C HSQC clarifies carboxamide carbonyl correlations .
  • Compare experimental data with computed NMR shifts (e.g., using Gaussian or ACD/Labs) to confirm assignments .

Q. What metrics validate the quality of crystallographic data for this compound derivatives?

Methodological Answer:

  • Assess Rint_{\text{int}} values (<5% for high-resolution data) and completeness (>95%) during data integration. For SHELXL refinement, target R1_1 < 5% and wR2_2 < 12% .
  • Use PLATON to check for missed symmetry or solvent-accessible voids .

Experimental Design

Q. How to design a kinetic study for bromine displacement reactions in indole carboxamides?

Methodological Answer:

  • Use pseudo-first-order conditions with excess nucleophile (e.g., NaN3_3) in DMF at 60°C. Monitor reaction progress via in situ IR spectroscopy to track bromide release .
  • Derivate rate constants from linear regression of ln([substrate]) vs. time plots .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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